molecular formula C4H13ClN2O B1253340 Piperazine Dihydrochloride Monohydrate CAS No. 6091-62-9

Piperazine Dihydrochloride Monohydrate

Cat. No.: B1253340
CAS No.: 6091-62-9
M. Wt: 140.61 g/mol
InChI Key: VKBJNABNNJYRTK-UHFFFAOYSA-N
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Description

Piperazine Dihydrochloride Monohydrate is a useful research compound. Its molecular formula is C4H13ClN2O and its molecular weight is 140.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Crystal Growth and Inorganic-Organic Hybrids

Piperazine Dihydrochloride Monohydrate plays a crucial role in the crystal growth of inorganic-organic hybrids. It's used in a diffusion-controlled ligand exchange crystal growth method, contributing to the formation of compounds like piperazine-1,4-diium hexabromidorhodate(III) bromide and hexaiodidorhodate(III) iodide. These compounds exhibit significant properties in terms of their crystalline structure and interactions at the molecular level (Bujak, 2015).

2. Analytical Chemistry and Quality Control

In analytical chemistry, this compound is used in cation-exchange high-performance liquid chromatography for the assay of piperazine in pharmaceutical formulations. This methodology emphasizes its significance in the quality control of pharmaceutical products (Tan, Xu, & Zheng, 1995).

3. Structural Analysis

The compound is key in the structural analysis and characterization of various chemical entities. Studies involving X-ray diffraction, thermogravimetric analysis, and IR/Raman measurements on compounds like bis(piperazine-1,4-diium) pentachloroantimonate (III) monohydrate are crucial in understanding the internal dynamics and stability of these materials (Sghaier et al., 2014).

4. Synthesis of Biologically Active Compounds

This compound is used in the synthesis of differentially protected 2-(hydroxymethyl)piperazines, which are valuable in the preparation of biologically active compounds and for the construction of combinatorial libraries. This showcases its role in facilitating new drug discoveries (Gao & Renslo, 2007).

5. Medicinal Chemistry

It has a profound application in medicinal chemistry, particularly in the synthesis of piperazine derivatives with central pharmacological activity. These derivatives are explored for therapeutic applications like antipsychotic, antidepressant, and anxiolytic drugs, illustrating the compound's versatility in pharmaceutical research (Brito et al., 2018).

6. Pharmacological Studies

This compound is involved in pharmacological studies, such as assessing the clastogenic and aneugenic potential of drugs like cetirizine dihydrochloride. It is crucial for understanding the genetic and cellular impact of pharmaceutical compounds (Vlastos & Stephanou, 1998).

7. Development of Novel Materials

The compound contributes to the development of novel materials like piperazinium hydrogenphosphate monohydrate. It plays a part in forming structures that combine organic and inorganic components, which can be significant for materials science and engineering (Riou, Loiseau, & Férey, 1993).

8. Chemical Synthesis and Structural Determination

This compound is used in the chemical synthesis of compounds like 2,6-dimethyl piperazine-1,4-diium perchlorate monohydrate. Its role in such syntheses aids in the structural determination of new chemical entities (Mleh, Roisnel, & Marouani, 2017).

Mechanism of Action

Target of Action

Piperazine Dihydrochloride Monohydrate primarily targets the GABA receptors in the body . These receptors play a crucial role in the nervous system, mediating inhibitory neurotransmission .

Mode of Action

Piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This interaction results in the flaccid paralysis of the worm , which is then easily removed or expelled by the host body .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By acting as an agonist at GABA receptors, Piperazine alters the normal functioning of these receptors, leading to the paralysis of parasites . The downstream effects of this action include the expulsion of the parasites from the host body .

Pharmacokinetics

Upon entry into the systemic circulation, Piperazine is partly oxidized and partly eliminated as an unchanged compound . The drug’s ADME properties (Absorption, Distribution, Metabolism, and Excretion) and their impact on bioavailability are crucial for its anthelmintic action .

Result of Action

The molecular and cellular effects of Piperazine’s action primarily involve the paralysis of parasites . By binding to GABA receptors, Piperazine causes a disruption in the normal functioning of these receptors in parasites, leading to their paralysis . This allows the host body to easily remove or expel the invading organism .

Action Environment

The action, efficacy, and stability of Piperazine can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and, consequently, its bioavailability . Additionally, the presence of other substances in the body can potentially interact with Piperazine, affecting its pharmacokinetics and pharmacodynamics .

Safety and Hazards

Piperazine Dihydrochloride Monohydrate may cause skin irritation, serious eye irritation, and may damage fertility or the unborn child. It may also cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

Biochemical Analysis

Biochemical Properties

Piperazine Dihydrochloride Monohydrate plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, this compound disrupts the transmission of nerve signals, leading to the paralysis of parasitic worms. Additionally, it acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of the worms, facilitating their expulsion from the host body.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by interfering with cell signaling pathways, particularly those involving acetylcholine and GABA . This compound also affects gene expression and cellular metabolism by altering the activity of enzymes and receptors involved in these processes. For instance, its interaction with acetylcholinesterase and GABA receptors can lead to changes in the expression of genes related to neurotransmission and muscle contraction .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules such as acetylcholinesterase and GABA receptors . By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at synaptic junctions. This results in prolonged nerve signal transmission and subsequent paralysis of the worms. Additionally, as a GABA receptor agonist, this compound binds to these receptors, causing hyperpolarization of nerve endings and flaccid paralysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be relatively stable, but its efficacy may decrease with prolonged exposure to environmental factors such as light and temperature . Studies have shown that this compound can degrade over time, leading to a reduction in its anthelmintic activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential changes in gene expression and enzyme activity with extended exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it is generally well-tolerated by animals such as dogs, cats, and livestock . At higher doses, it can cause adverse effects such as neurotoxicity, gastrointestinal disturbances, and central nervous system depression . For instance, single oral doses of 110 mg/kg can cause slight adverse reactions in dogs and cats, while doses of 800 mg/kg can lead to severe neurotoxic symptoms .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an anthelmintic agent . It interacts with enzymes such as acetylcholinesterase and GABA receptors, affecting metabolic flux and metabolite levels. The compound is partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . This metabolic process ensures its efficacy in disrupting the energy management of parasitic worms, leading to their paralysis and expulsion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It is known to interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific tissues are influenced by these interactions, ensuring its targeted action against parasitic worms .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function . It is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications. This localization is crucial for its interaction with enzymes and receptors involved in neurotransmission and muscle contraction, ensuring its efficacy as an anthelmintic agent .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Piperazine Dihydrochloride Monohydrate involves the reaction of piperazine with hydrochloric acid followed by crystallization to obtain the monohydrate form.", "Starting Materials": [ "Piperazine", "Hydrochloric acid", "Water" ], "Reaction": [ "Add piperazine to a solution of hydrochloric acid in water", "Heat the mixture to reflux for several hours", "Cool the mixture to room temperature and filter the resulting solid", "Wash the solid with cold water and dry it in a vacuum oven to obtain Piperazine Dihydrochloride", "Dissolve the Piperazine Dihydrochloride in water and add a small amount of hydrochloric acid", "Heat the solution to boiling and then cool it to room temperature", "Filter the resulting solid and wash it with cold water", "Dry the solid in a vacuum oven to obtain Piperazine Dihydrochloride Monohydrate" ] }

CAS No.

6091-62-9

Molecular Formula

C4H13ClN2O

Molecular Weight

140.61 g/mol

IUPAC Name

piperazine;hydrate;hydrochloride

InChI

InChI=1S/C4H10N2.ClH.H2O/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;1H;1H2

InChI Key

VKBJNABNNJYRTK-UHFFFAOYSA-N

SMILES

C1CNCCN1.O.Cl.Cl

Canonical SMILES

C1CNCCN1.O.Cl

207605-49-0

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Piperazine Dihydrochloride Monohydrate
Customer
Q & A

Q1: What is the structural significance of water in piperazine dihydrochloride monohydrate?

A1: In this compound (C4H12N22+·2Cl·H2O), the water molecule plays a crucial role in forming hydrogen bonds. [] It links chains of piperazinum dications together via O—H⋯Cl hydrogen bonds with chloride ions. This contributes to the overall stability of the crystal structure. []

Q2: What is the mechanism of action of this compound as an anthelmintic agent?

A2: While the provided abstracts don't delve into the specific mechanism of action, one study investigates the anthelmintic activity of this compound against Ascaridia galli larvae in chickens. [] This suggests its potential use in treating parasitic worm infections. Further research is needed to understand the precise mechanism by which it exerts its anthelmintic effect.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.